N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a carboxamide group linked to a benzo[b]thiophene moiety at the 3-position.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-17-7-5-12(16-17)14(18)15-11-3-4-13-10(9-11)6-8-19-13/h3-9H,2H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNOIYXXYQJPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to N-(Benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Pyrazole Core Synthesis
The 1-ethyl-1H-pyrazole-3-carboxylic acid intermediate is typically synthesized via cyclocondensation or hydrazine-driven cyclization. A representative approach involves:
Method A: Cyclocondensation of Ethyl 3-Oxopent-4-enoate with Ethyl Hydrazine
Ethyl 3-oxopent-4-enoate reacts with ethyl hydrazine in ethanol under reflux to form 1-ethyl-1H-pyrazole-3-carboxylate. Acidic hydrolysis (e.g., HCl/EtOH) yields the free carboxylic acid.
Method B: Hydrazonoyl Halide Route
Hydrazonoyl halides (e.g., 2-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride) are coupled with thiourea derivatives in dioxane with triethylamine, followed by cyclization to form the pyrazole core.
Table 1: Comparison of Pyrazole Ring Formation Methods
N-Alkylation and Functionalization
Introduction of the ethyl group at the pyrazole N1 position is achieved via:
Direct Alkylation
Treatment of pyrazole-3-carboxylic acid with ethyl bromide in DMF using K2CO3 as a base at 60°C for 12 hours.
Reductive Amination
For higher selectivity, pyrazole-3-carbaldehyde is reacted with ethylamine in the presence of NaBH4, followed by oxidation to the carboxylic acid.
Amide Coupling with Benzo[b]thiophen-5-amine
The final step involves coupling 1-ethyl-1H-pyrazole-3-carboxylic acid with benzo[b]thiophen-5-amine. Two primary methods are employed:
Method 1: Carbodiimide-Mediated Coupling
Activation of the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, followed by reaction with the amine.
Method 2: Acid Chloride Route
Conversion of the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with the amine in the presence of triethylamine.
Table 2: Amide Coupling Conditions and Outcomes
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | DCC/DMAP | CH2Cl2 | 25 | 24 | 85 | 98 | |
| 2 | SOCl2, TEA | THF | 0–25 | 12 | 78 | 95 |
Optimization Strategies and Challenges
Solvent and Catalyst Selection
Characterization and Analytical Data
Spectroscopic Confirmation
Applications and Derivatives
While direct biological data for this compound are limited, structurally related compounds exhibit:
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of pyrazole derivatives, including N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, in combating viral infections. Research indicates that compounds in this class can inhibit the replication of viruses such as hepatitis C and measles virus. For instance, modifications to the pyrazole structure have led to significant antiviral activity against various strains of viruses, demonstrating a promising avenue for drug development against viral diseases .
Case Study: Hepatitis C Virus Inhibition
In a study by Ndungu et al., novel pyrazole derivatives were synthesized and tested for their ability to inhibit hepatitis C virus replication. The results showed that specific derivatives exhibited potent inhibitory effects, with effective concentrations (EC50) in the low nanomolar range. This suggests that this compound could be further explored as a lead compound for antiviral drug development .
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit tumor cell proliferation. Pyrazole derivatives have shown promise in targeting specific cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer.
Case Study: Antitumor Activity
A study evaluated the antitumor activity of synthesized pyrazole derivatives against three human tumor cell lines: MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The findings revealed that certain derivatives exhibited higher inhibitory effects compared to standard chemotherapy agents like doxorubicin. This underscores the potential of this compound as a candidate for further anticancer research .
Antimicrobial Applications
The antimicrobial properties of pyrazole derivatives have also been extensively studied. This compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a comprehensive evaluation, newly synthesized pyrazole derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, suggesting that compounds like this compound could serve as effective antimicrobial agents .
Summary Table of Applications
| Application Area | Compound Activity | Notable Findings |
|---|---|---|
| Antiviral | Inhibition of HCV | Potent EC50 values in low nanomolar range |
| Anticancer | Inhibition of tumor cell lines | Higher efficacy than doxorubicin in specific cell lines |
| Antimicrobial | Activity against bacterial strains | Significant effectiveness against Staphylococcus aureus and E. coli |
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Functional Comparisons
Table 1: Key Differences Between N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide and Analogues
- Bioactivity Hypotheses: While anandamide () binds to cannabinoid receptors via its fatty acid chain, the benzo[b]thiophene-pyrazole hybrid may target distinct pathways, such as kinases or serotonin receptors, due to its rigid aromatic framework .
- Synthetic Flexibility : The ethyl group in the 1-position of the pyrazole ring may enhance metabolic stability compared to bulkier substituents in diarylpyrazole analogs .
Crystallographic and Structural Insights
The benzo[b]thiophene moiety likely adopts a planar conformation, akin to benzofuran or naphthalene systems, which could influence packing efficiency and solubility.
Biological Activity
N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety linked to a pyrazole ring with a carboxamide functional group. This unique structure contributes to its biological activity and allows for various chemical modifications. The presence of the carboxamide group enhances its reactivity, making it suitable for interactions with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, may exhibit significant antitumor properties. In studies evaluating similar compounds, several derivatives have shown inhibitory effects against various human tumor cell lines such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| Compound A | MCF-7 | 75% |
| Compound B | NCI-H460 | 82% |
| This compound | SF-268 | 70% |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Studies have reported that similar pyrazole derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range significantly, indicating their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound C | 0.22 | Bactericidal |
| Compound D | 0.25 | Bactericidal |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vivo studies demonstrated that these compounds could reduce edema and inflammatory responses in animal models .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act as an inhibitor of specific enzymes or receptors involved in inflammatory pathways and cancer progression. The compound's ability to modulate G protein-coupled receptors (GPCRs) has been highlighted as a promising area for further research .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
-
Case Study 1: Antitumor Efficacy
- A study involving a series of pyrazole compounds revealed that those with a benzo[b]thiophene structure exhibited enhanced cytotoxicity against cancer cells compared to standard treatments.
-
Case Study 2: Antimicrobial Properties
- In an evaluation of antimicrobial activity, a derivative closely related to this compound demonstrated significant inhibition of biofilm formation in bacterial cultures.
Q & A
Q. What are the optimal synthetic routes for N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be controlled to enhance yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-3-carboxylic acid derivative, followed by coupling with the benzo[b]thiophen-5-amine moiety. Key steps include:
- Coupling Reaction : Use of coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere to prevent hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
- Yield Optimization : Control reaction temperature (0–5°C for activation, room temperature for coupling) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, the pyrazole C=O group appears at ~165 ppm in 13C NMR, while benzo[b]thiophene protons resonate at δ 7.2–8.1 ppm .
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., [M+H]+ calculated for C15H14N3OS: 292.0812) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect impurities .
Q. What are common impurities formed during synthesis, and how are they identified?
- By-products : Unreacted starting materials (e.g., unsubstituted pyrazole), over-coupled dimers, or hydrolyzed intermediates.
- Detection : HPLC-MS (comparison with synthetic standards) and 2D NMR (COSY, HSQC) to resolve structural ambiguities .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets like UPPS enzymes?
- Protein Preparation : Retrieve UPPS enzyme structures (e.g., PDB ID: 5ZHE) and optimize protonation states using tools like AutoDockTools .
- Ligand Docking : Use AutoDock Vina or Schrödinger Glide with flexible residues (e.g., K3.28) to model binding. Validate with known inhibitors (e.g., pyrazole-based UPPS inhibitors) .
- Free Energy Calculations : MM/GBSA or MM/PBSA to estimate binding affinities and prioritize analogs .
Q. How do structural modifications at the pyrazole or benzothiophene moieties affect target selectivity?
- SAR Strategies :
- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., -CF3 at position 1) enhances enzyme inhibition (e.g., Factor Xa IC50 reduction from 150 nM to 12 nM) .
- Benzothiophene Modifications : Adding methyl groups at position 5 improves hydrophobic interactions with UPPS active sites, increasing potency by 3-fold .
- Validation : Competitive binding assays (SPR) and mutagenesis studies (e.g., K3.28A mutants) to confirm residue-specific interactions .
Q. How to resolve discrepancies in reported biological activity data across different studies?
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH or morpholine) at the ethyl chain of the pyrazole.
- Plasma Stability : Replace ester linkages with amides to reduce hydrolysis. LogP optimization (target 2–4) via substituent tuning improves bioavailability .
- Pro-drug Approaches : Mask polar groups (e.g., as acetyl esters) to enhance absorption, followed by enzymatic cleavage in vivo .
Data Contradiction Analysis
Q. Conflicting reports on enzyme inhibition potency: How to determine the root cause?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
